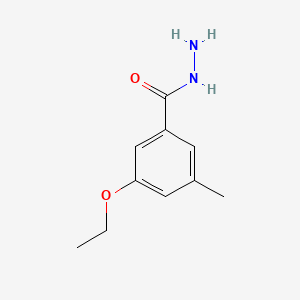

3-Ethoxy-5-methylbenzohydrazide

説明

特性

分子式 |

C10H14N2O2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

3-ethoxy-5-methylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9-5-7(2)4-8(6-9)10(13)12-11/h4-6H,3,11H2,1-2H3,(H,12,13) |

InChIキー |

QPQFQUWDVVRJFD-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=CC(=C1)C(=O)NN)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations

Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups (e.g., Br): The presence of bromine in (E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide enhances electrophilicity, facilitating Schiff base formation but may reduce solubility in polar solvents . Ethoxy vs. Hydroxy Groups: Hydroxy substituents (e.g., in 3-ethoxy-4-hydroxy derivatives) enable hydrogen bonding, improving crystallinity and stability, as evidenced by X-ray refinement data .

Synthetic Efficiency :

- Multi-step syntheses (e.g., hydrazide formation followed by condensation) are common for benzohydrazides .

- Single-step methods, such as those used for 2-benzyloxy-6-hydroxymethyl-3-isobutyl-5-methoxypyrazine 4-oxide, highlight alternatives for streamlined production but are less common for hydrazides .

Melting Points and Crystallinity: Higher melting points (e.g., 486–488 K for the 3-ethoxy-4-hydroxy derivative) correlate with increased hydrogen bonding and molecular symmetry . Slow solvent evaporation (e.g., in methanol or ethanol) consistently yields high-quality crystals for structural analysis .

Research Implications and Gaps

- Computational Modeling : Structural analogs with X-ray data (e.g., ) provide a foundation for molecular docking studies to predict target interactions.

- Synthetic Optimization : Further exploration of single-step syntheses or green chemistry approaches (e.g., solvent-free conditions) could enhance scalability .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Ethoxy-5-methylbenzohydrazide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, typically by reacting 3-ethoxy-5-methylbenzoyl chloride with hydrazine hydrate. Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric excess of hydrazine (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm structure via ¹H/¹³C NMR (e.g., hydrazide -NH₂ protons at δ 4.2–4.5 ppm) and HRMS .

Q. Which analytical techniques are critical for characterizing 3-Ethoxy-5-methylbenzohydrazide, and how are spectral contradictions resolved?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : Assign peaks using DEPT-135 to distinguish CH₃ (ethoxy/methyl groups) and aromatic protons. Overlapping signals (e.g., ortho-substituted aryl protons) may require 2D COSY or HSQC.

- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of ethoxy group) validate substituent positions.

- IR Spectroscopy : Confirm hydrazide C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1550–1600 cm⁻¹). Contradictions between theoretical and observed data may arise from polymorphism; X-ray crystallography (via SHELXL ) resolves such ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 3-Ethoxy-5-methylbenzohydrazide with biological targets, and what validation methods are recommended?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes (e.g., kinases, oxidoreductases). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G*). Validate predictions via:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Resolve ligand-protein co-crystal structures to confirm docking poses. Discrepancies between computational and experimental KD values may indicate solvent effects or conformational flexibility .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for 3-Ethoxy-5-methylbenzohydrazide derivatives in medicinal chemistry?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituent variations (e.g., halogens at position 5, alkyl groups on hydrazide).

- Biological Assays : Test against target enzymes (IC₅₀ via fluorescence assays) and cell lines (e.g., cancer proliferation inhibition).

- QSAR Modeling : Use Hammett constants or molecular descriptors (logP, polar surface area) to correlate electronic/steric effects with activity.

- Crystallographic Data : Compare active/inactive derivatives’ binding modes (e.g., hydrogen bonding with catalytic residues). SAR contradictions may arise from off-target effects; orthogonal assays (e.g., proteomics) clarify specificity .

Q. How does the ethoxy group influence the photostability and metabolic degradation of 3-Ethoxy-5-methylbenzohydrazide in physiological conditions?

- Methodological Answer :

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Ethoxy’s electron-donating nature may reduce radical formation compared to electron-withdrawing groups (e.g., nitro).

- Metabolic Studies : Use liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Ethoxy groups often undergo O-dealkylation (CYP450-mediated), producing 3-hydroxy derivatives. Compare half-life (t₁/₂) with analogs to quantify substituent effects .

Q. What experimental approaches resolve contradictions in reported biological activities of 3-Ethoxy-5-methylbenzohydrazide across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent molar concentrations (e.g., µM vs. mM discrepancies).

- Cell Line Authentication : Use STR profiling to confirm absence of cross-contamination.

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical rigor (e.g., Fisher’s exact test for activity trends). Contradictions may stem from assay sensitivity (e.g., fluorescence interference) or batch-to-batch compound variability .

Methodological Notes

- Synthesis Optimization : For scale-up, replace hydrazine hydrate with safer alternatives (e.g., tert-butyl carbazate) to mitigate toxicity .

- Data Reproducibility : Archive raw spectral data (NMR FID files, MS spectra) in public repositories (e.g., Zenodo) to enhance transparency .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid misinterpretation of preliminary data as therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。